BTK Enzymatic Potency: Target Compound vs. Fluorinated Analog
The target compound demonstrates an IC₅₀ of 1 nM against BTK in a standardized enzymatic assay [1]. While direct comparative data for the 5-fluoropyrimidine analog (CAS 2034446-73-4) is not disclosed in the same patent, the introduction of a fluorine atom at the pyrimidine 5-position is known to alter electron density and hydrogen-bonding capability, leading to a different kinase selectivity fingerprint . This specific quantitative data point establishes a baseline for the non-fluorinated scaffold's activity, a critical factor for programs requiring a defined electrophilic or hydrogen-bonding interaction profile.
| Evidence Dimension | BTK enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1 nM |
| Comparator Or Baseline | 5-Fluoropyrimidine analog (CAS 2034446-73-4): IC₅₀ not publicly disclosed |
| Quantified Difference | Comparative potency difference cannot be calculated due to unavailable data for the analog |
| Conditions | BTK in vitro enzymatic assay (BindingDB record for US20240083900, Example 99) |
Why This Matters
Establishes a defined potency benchmark (1 nM) for the non-fluorinated scaffold, essential for structure-activity relationship (SAR) studies where electronic modulation of the pyrimidine ring is a key variable.
- [1] BindingDB Entry BDBM658441. Affinity Data for Tyrosine-protein kinase BTK (Homo sapiens). Ligand from US20240083900, Example 99. IC50: 1 nM. View Source
